molecular formula C11H11NO B14152566 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one CAS No. 88999-37-5

5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

Cat. No.: B14152566
CAS No.: 88999-37-5
M. Wt: 173.21 g/mol
InChI Key: UDLIXVYAYOVSHQ-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo various chemical transformations such as nitration, reduction, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other naphthalene derivatives such as:

  • 5-Amino-1,4-dihydro-1,4-methanonaphthalen-2(1H)-one
  • 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-ol
  • 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-amine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

88999-37-5

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C11H11NO/c12-9-3-1-2-7-8-4-6(11(7)9)5-10(8)13/h1-3,6,8H,4-5,12H2

InChI Key

UDLIXVYAYOVSHQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=C2C(=CC=C3)N

Origin of Product

United States

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